Elucidating the Structure of 3-Methyl-5-oxo-5-phenylpentanoic Acid: A Technical Guide
Elucidating the Structure of 3-Methyl-5-oxo-5-phenylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-Methyl-5-oxo-5-phenylpentanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs to predict its spectroscopic characteristics. It outlines detailed methodologies for its synthesis and characterization, employing established analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document presents a plausible metabolic pathway based on the known biochemistry of keto acids, offering insights into its potential biological significance. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
3-Methyl-5-oxo-5-phenylpentanoic acid, with the chemical formula C12H14O3 and a molecular weight of 206.24 g/mol , belongs to the class of keto acids.[1][2] These compounds are characterized by the presence of both a carboxylic acid and a ketone functional group.[3] Keto acids are of significant interest in metabolic research and drug development due to their roles as intermediates in various biochemical pathways.[3][4] Phenylpentanoic acid derivatives, in particular, have been investigated for their potential pharmacological activities, including anticonvulsant and anti-ischemic properties.[5] The structural elucidation of novel derivatives like 3-Methyl-5-oxo-5-phenylpentanoic acid is a critical step in understanding their chemical properties and potential biological functions.
This guide will detail the predicted and expected analytical data for 3-Methyl-5-oxo-5-phenylpentanoic acid and provide a comprehensive framework for its experimental characterization.
Predicted Physicochemical Properties
A summary of the key physicochemical properties for 3-Methyl-5-oxo-5-phenylpentanoic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C12H14O3 | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 2840-61-1 | [2] |
| IUPAC Name | 3-Methyl-5-oxo-5-phenylpentanoic acid | [1] |
| Synonyms | 3-Methyl-5-oxo-5-phenylvaleric acid | [6] |
Synthesis and Characterization
Proposed Synthesis Workflow
A potential synthetic pathway is illustrated in the following workflow diagram.
Caption: Proposed synthesis workflow for 3-Methyl-5-oxo-5-phenylpentanoic acid.
Experimental Protocols
3.2.1. Synthesis: Friedel-Crafts Acylation
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl3) to anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reactant: Dissolve 3-methylglutaric anhydride in anhydrous benzene and add it dropwise to the stirred suspension of AlCl3 in benzene at 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure complete reaction.
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Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of dilute hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
3.2.2. Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) and record 1H and 13C NMR spectra.
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Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.
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Mass Spectrometry (MS): Analyze the compound using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI) to determine the molecular weight and fragmentation pattern.
Structure Elucidation and Data Interpretation
The structural elucidation of 3-Methyl-5-oxo-5-phenylpentanoic acid relies on the combined interpretation of data from various spectroscopic techniques. The following diagram illustrates the logical workflow for structure determination.
Caption: Logical workflow for the structural elucidation of the target compound.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for 3-Methyl-5-oxo-5-phenylpentanoic acid.
4.1.1. 1H NMR Spectroscopy
The predicted proton NMR chemical shifts are summarized in Table 2.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | br s |
| Phenyl H (ortho) | 7.9 - 8.1 | d |
| Phenyl H (meta, para) | 7.2 - 7.6 | m |
| -CH(CH3)- | 2.5 - 2.8 | m |
| -CH2-CO- | 3.0 - 3.3 | d |
| -CH2-COOH | 2.3 - 2.6 | d |
| -CH3 | 1.0 - 1.2 | d |
4.1.2. 13C NMR Spectroscopy
The predicted carbon-13 NMR chemical shifts are presented in Table 3.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C =O (ketone) | 198 - 202 |
| -C =O (acid) | 175 - 179 |
| Phenyl C (quaternary) | 135 - 138 |
| Phenyl CH (para) | 132 - 134 |
| Phenyl CH (ortho, meta) | 127 - 129 |
| -C H(CH3)- | 35 - 40 |
| -C H2-CO- | 45 - 50 |
| -C H2-COOH | 40 - 45 |
| -C H3 | 18 - 22 |
4.1.3. Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands are listed in Table 4.
| Functional Group | Wavenumber (cm-1) | Description |
| O-H (carboxylic acid) | 2500 - 3300 | Broad |
| C=O (carboxylic acid) | 1700 - 1725 | Strong |
| C=O (ketone) | 1680 - 1700 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-H (aliphatic) | 2850 - 2960 | Medium |
4.1.4. Mass Spectrometry (MS)
The expected mass spectral data is summarized in Table 5.
| m/z | Interpretation |
| 206 | Molecular ion [M]+ |
| 189 | [M - OH]+ |
| 161 | [M - COOH]+ |
| 105 | [C6H5CO]+ (base peak) |
| 77 | [C6H5]+ |
Potential Biological Significance
While the specific biological activity of 3-Methyl-5-oxo-5-phenylpentanoic acid has not been extensively studied, its structure as a keto acid suggests potential involvement in metabolic pathways. Keto acids are known to be intermediates in the catabolism of amino acids and fatty acids.[3][4] The following diagram illustrates a generalized metabolic pathway for keto acids, providing a hypothetical context for the biological role of the target molecule.
Caption: Generalized metabolic pathway of keto acids.
Conclusion
This technical guide provides a foundational framework for the structural elucidation of 3-Methyl-5-oxo-5-phenylpentanoic acid. By leveraging predictive data based on analogous compounds, this document offers valuable insights into the expected spectroscopic characteristics and a plausible synthetic route. The provided experimental protocols and data interpretation workflows are intended to guide researchers in the comprehensive characterization of this and similar molecules. Further experimental validation is necessary to confirm the predicted data and to fully explore the biological activities and potential therapeutic applications of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. Methyl 3-oxo-5-phenylpentanoate | C12H14O3 | CID 561998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2840-61-1|3-Methyl-5-oxo-5-phenylpentanoic acid|BLD Pharm [bldpharm.com]
- 5. bmse001166 5-Phenylpentanoic Acid at BMRB [bmrb.io]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
